Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Description

Nomenclature and Structural Classification

The systematic IUPAC name for this compound is benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate , reflecting its structural components: a piperidine ring substituted at the 3-position with a 3-ethoxy-3-oxopropanoyl group and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Common synonyms include 3-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester and ethyl 3-oxo-3-(1-Cbz-3-piperidyl)propanoate.

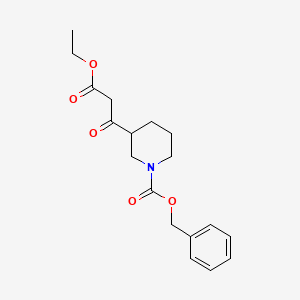

The molecule’s structure (Figure 1) features:

- Piperidine core : A six-membered saturated heterocyclic ring with one nitrogen atom.

- 3-Ethoxy-3-oxopropanoyl substituent : A ketone-linked propanoyl group with an ethoxy ester moiety at the 3-position of the piperidine ring.

- Benzyloxycarbonyl (Cbz) group : A protective group attached to the piperidine nitrogen via a carboxylate linkage.

Table 1: Key Functional Groups and Their Roles

| Functional Group | Role in Structure |

|---|---|

| Piperidine ring | Provides rigidity and basicity |

| Ethoxy-oxopropanoyl moiety | Enhances solubility and reactivity |

| Cbz group | Protects amine during synthesis |

The SMILES notation CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OCc1ccccc1 and InChIKey FYACXTJMCLJTLN-UHFFFAOYSA-N further delineate its connectivity.

Historical Context in Piperidine Chemistry

Piperidine, first isolated in 1850 by Thomas Anderson, has been a cornerstone of heterocyclic chemistry due to its presence in natural alkaloids like piperine and its utility in drug discovery. The introduction of protective groups such as Cbz in the mid-20th century revolutionized piperidine functionalization, enabling the synthesis of complex derivatives like this compound.

This compound’s synthesis builds on methodologies developed for analogous piperidine esters, such as tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, which employs catalytic hydrogenation and acylation strategies. Its design reflects advancements in protecting-group chemistry and stereoselective acylation.

Significance in Heterocyclic Chemistry Research

As a piperidine derivative, this compound exemplifies the versatility of nitrogen-containing heterocycles in medicinal chemistry. Piperidine scaffolds are integral to >70 FDA-approved drugs, including antipsychotics and anticoagulants, due to their favorable pharmacokinetic properties. The ethoxy-oxopropanoyl group enhances electrophilicity, making the compound a valuable intermediate for:

- Peptide coupling : Via activation of the carbonyl group.

- Cross-coupling reactions : For introducing aryl or alkyl substituents.

- Prodrug synthesis : By modifying the ester moiety.

Its structural complexity also facilitates studies on conformational dynamics and hydrogen-bonding interactions in solution-phase chemistry.

Chemical Registry Information and Identifiers

Table 2: Registry Data and Identifiers

These identifiers ensure precise tracking in chemical databases and regulatory frameworks, underscoring its relevance in industrial and academic research.

Properties

IUPAC Name |

benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-2-23-17(21)11-16(20)15-9-6-10-19(12-15)18(22)24-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYACXTJMCLJTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610300 | |

| Record name | Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672323-13-6 | |

| Record name | Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Piperidine Nitrogen

- Starting from commercially available piperidine-3-carboxylic acid or piperidine itself, the nitrogen is protected by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.

- Typical solvents: Dichloromethane or ethanol.

- Reaction conditions: Controlled temperature (0–25 °C) to avoid side reactions.

- Outcome: Formation of benzyl piperidine-1-carboxylate intermediate with high yield (typically >90%).

Introduction of the 3-Ethoxy-3-oxopropanoyl Group

- The β-keto ester moiety is introduced via acylation at the 3-position of the piperidine ring.

- A common method involves the reaction of the protected piperidine intermediate with ethyl chlorooxoacetate or ethyl 3-oxopropanoate derivatives.

- Base-mediated deprotonation at the 3-position (alpha to nitrogen) using strong bases such as n-butyllithium or LDA (lithium diisopropylamide) facilitates nucleophilic attack on the acylating agent.

- Reaction conditions: Low temperature (-78 °C to 0 °C) to control regioselectivity and minimize side reactions.

- Yields for this step range from 80% to 90% depending on the exact protocol.

Alternative Synthetic Routes

- Modified Masamune procedure: This involves the conversion of ethyl ester intermediates to β-keto esters using specific reagents and conditions to improve yield and selectivity.

- Microwave-assisted synthesis: Some protocols employ microwave irradiation to accelerate condensation and cyclization steps, improving reaction efficiency and yield.

Purification and Characterization

- Purification is typically achieved by column chromatography or recrystallization.

- The final product is characterized by NMR (1H and 13C), mass spectrometry, and IR spectroscopy to confirm structure and purity.

- Typical purity levels exceed 95%, suitable for pharmaceutical intermediate applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Protection (Cbz group) | Piperidine + benzyl chloroformate, base, DCM or EtOH, 0–25 °C | >90 | Protects nitrogen for selective acylation |

| 2 | Deprotonation & Acylation | n-Butyllithium or LDA, ethyl chlorooxoacetate, -78 to 0 °C | 80–90 | Introduces β-keto ester at 3-position |

| 3 | Optional β-keto ester formation | Modified Masamune procedure or microwave-assisted condensation | 82–88 | Enhances β-keto ester formation |

| 4 | Purification | Column chromatography or recrystallization | — | Achieves >95% purity |

Research Findings and Optimization Notes

- The use of benzyl chloroformate for nitrogen protection is well-established, providing a stable carbamate group that can be removed under mild hydrogenolysis conditions if needed.

- Base choice and temperature control are critical for regioselective acylation at the 3-position of the piperidine ring.

- Modified Masamune procedures and microwave-assisted methods have been shown to improve yields and reduce reaction times in β-keto ester formation.

- The compound’s stability under inert atmosphere and storage at 2–8 °C is recommended to maintain purity and prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethoxy-oxopropanoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(a) Substituent Position

- The target compound’s 3-position substituent distinguishes it from the 4-position analog (CAS 167414-75-7). This positional isomerism can alter steric hindrance and electronic effects, impacting reactivity in coupling reactions or enzymatic stability .

- For example, the 4-substituted analog may exhibit enhanced stability in certain nucleophilic environments due to reduced steric strain compared to the 3-substituted derivative .

(b) Functional Group Variations

- The dicarboxylate derivative (CAS 310454-53-6) lacks the ethoxypropanoyl group, limiting its utility in ketone-based condensations but enabling carboxylate-mediated conjugations .

- The chiral carboxylic acid (CAS 160706-62-7) serves as a stereoselective precursor, unlike the target compound’s ester functionality .

Biological Activity

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, a synthetic organic compound, falls within the class of piperidine derivatives. Its unique structure, featuring a piperidine ring substituted with a benzyl group and an ethoxy-oxopropanoyl moiety, endows it with significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₈H₂₃NO₅

- Molecular Weight : 333.38 g/mol

- CAS Number : [Insert CAS number if available]

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may act by:

- Inhibiting Enzyme Activity : It has shown potential in inhibiting various enzymes that are crucial in metabolic pathways.

- Modulating Receptor Function : The compound can influence receptor activity, leading to downstream biological effects.

Research indicates that the compound's derivatives may exhibit antimicrobial and anticancer properties, making it a candidate for therapeutic development in these areas.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. This inhibition occurs at varying concentrations, demonstrating a dose-dependent effect .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 30 | Inhibition of proliferation |

| PDAC (PANC-1) | 50 | Reduced cell viability |

Antimicrobial Activity

In addition to its anticancer effects, derivatives of the compound have been studied for their antimicrobial properties. Research suggests that these derivatives can inhibit the growth of various bacterial strains, indicating a broad spectrum of activity against pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Anticancer Activity :

-

Mechanistic Insights :

- Research utilizing molecular dynamics simulations revealed distinct binding modes for compounds similar to this compound. These studies provided insights into how structural variations influence biological activity and target interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | Moderate anticancer effects | Different substitution pattern |

| Benzyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | Limited studies | Variation in methoxy group |

Q & A

Q. How is the compound utilized in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : The piperidine-1-carboxylate scaffold is functionalized to probe target binding (e.g., kinase inhibitors):

- Position 3 Modifications : Ethoxypropanoyl groups enhance lipophilicity (clogP +0.5), improving blood-brain barrier penetration .

- Benzyl Group Substitution : Fluorinated analogs increase metabolic stability (e.g., t in human microsomes: 120 mins vs. 45 mins for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.